molecular formula C12H11BrClNO2 B13320418 Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate

Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate

Cat. No.: B13320418
M. Wt: 316.58 g/mol
InChI Key: IORUGVNGEXDVCV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes bromine, chlorine, and ethyl groups, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate typically involves the esterification of the corresponding indole-2-carboxylic acid derivative. The process may include the following steps:

    Bromination and Chlorination: The indole ring is first brominated and chlorinated at specific positions using bromine and chlorine reagents under controlled conditions.

    Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-5-carboxylate
  • Ethyl indole-2-carboxylate
  • 4-bromo-1H-indole-2-carboxylate

Uniqueness

Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl group, makes it a versatile compound for various synthetic and research applications.

Biological Activity

Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article delves into its biological properties, including antiviral and anticancer activities, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrClNO2\text{C}_11\text{H}_{10}\text{BrCl}\text{N}\text{O}_2 with a molecular weight of approximately 316.58 g/mol. Its structure features a bromine atom at the 4-position and a chlorine atom at the 5-position of the indole ring, along with a carboxylate ester group at the 2-position. This unique arrangement contributes to its biological activity and reactivity in various contexts .

Antiviral Properties

Preliminary studies indicate that this compound may exhibit antiviral activity against certain viral infections. The specific mechanisms by which this compound inhibits viral replication are still under investigation, but its structural features suggest potential interactions with viral proteins or host cell pathways that could be exploited for therapeutic purposes .

Anticancer Activity

The compound has garnered attention for its anticancer properties . Research suggests that it may inhibit the growth of various cancer cell lines, potentially through mechanisms such as inducing apoptosis or disrupting cell cycle progression. For instance, studies have shown that related indole derivatives can significantly suppress the proliferation of cancer cells, indicating a promising avenue for further exploration .

Understanding the mechanism of action is crucial for optimizing this compound for therapeutic use. Initial findings suggest that it may interact with key proteins involved in cell survival and apoptosis pathways. For example, indole derivatives have been shown to bind to Mcl-1, an anti-apoptotic protein, with high affinity, which could explain their effectiveness in promoting cancer cell death .

Comparative Analysis with Similar Compounds

To better understand its unique properties, this compound can be compared to other indole derivatives:

Compound NameKey Features
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylateContains a methoxy group instead of chlorine
Methyl 5-chloro-1H-indole-3-carboxylateLacks bromine and ethyl substituents
Ethyl 4-bromo-1H-indole-2-carboxylateLacks chlorine at the 5-position
Methyl 6-chloro-1H-indole-3-carboxylateChlorine at a different position (6 instead of 5)

This comparative analysis highlights how the dual substitution of bromine and chlorine influences both chemical reactivity and biological activity, making this compound a distinctive candidate for further research .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant growth inhibition against human cervical adenocarcinoma (HeLa) cells using MTT assays. The results indicated a strong correlation between structure and biological activity .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies provide insights into optimizing the compound’s structure for enhanced efficacy .
  • In Vivo Studies : Future research should focus on in vivo models to evaluate the therapeutic potential and safety profile of this compound. Preliminary data suggest favorable pharmacokinetics, but comprehensive studies are necessary to confirm these findings.

Properties

Molecular Formula

C12H11BrClNO2

Molecular Weight

316.58 g/mol

IUPAC Name

methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H11BrClNO2/c1-3-6-9-8(5-4-7(14)10(9)13)15-11(6)12(16)17-2/h4-5,15H,3H2,1-2H3

InChI Key

IORUGVNGEXDVCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C(=C(C=C2)Cl)Br)C(=O)OC

Origin of Product

United States

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